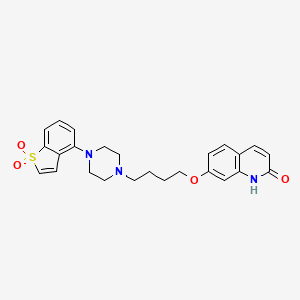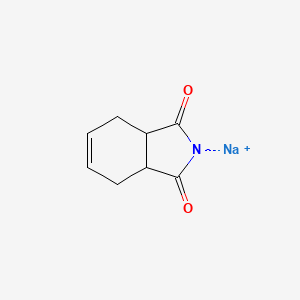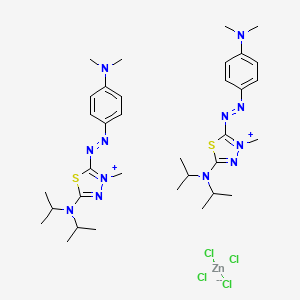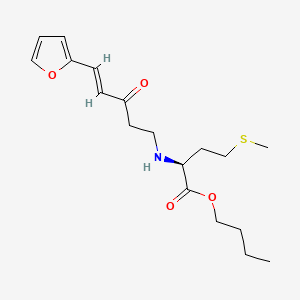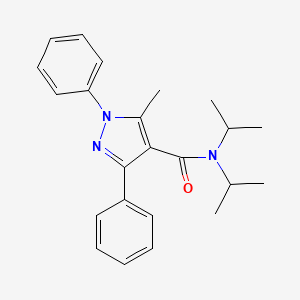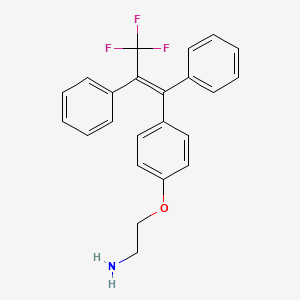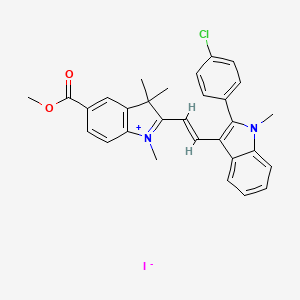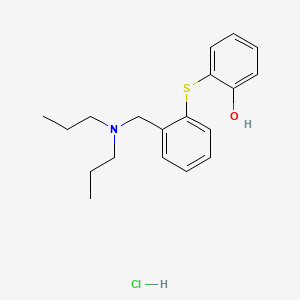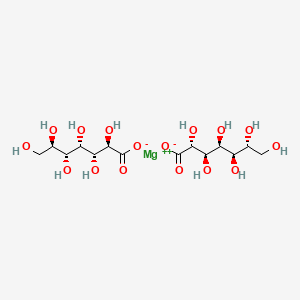
Magnesium gluceptate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium gluceptate is a magnesium salt of gluconic acid. It is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the body. Magnesium is an essential mineral that plays a crucial role in various physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation . This compound is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium gluceptate can be synthesized by reacting gluconic acid with magnesium oxide. The reaction involves dissolving gluconic acid in distilled water and then adding magnesium oxide under continuous stirring. The mixture is heated and stirred for several hours to ensure complete reaction. The resulting solution is then filtered, and the filtrate is concentrated to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of gluconate-delta-lactone as the initial raw material. The gluconate-delta-lactone is dissolved in distilled water, and magnesium oxide is added under agitation. The mixture is heated and stirred for several hours, followed by decolorization and filtration. The filtrate is then concentrated, and the product is recrystallized to obtain high-purity this compound .
化学反应分析
Types of Reactions
Magnesium gluceptate undergoes various chemical reactions, including:
Oxidation: Magnesium can react with oxygen to form magnesium oxide.
Reduction: Magnesium can reduce other compounds by donating electrons.
Substitution: Magnesium can participate in substitution reactions where it replaces other cations in compounds.
Common Reagents and Conditions
Oxidation: Magnesium reacts with oxygen at room temperature to form a passivating layer of magnesium oxide.
Reduction: Magnesium can reduce acids, forming magnesium ions and hydrogen gas.
Substitution: Magnesium can react with halogens to form magnesium halides.
Major Products Formed
Oxidation: Magnesium oxide (MgO)
Reduction: Magnesium ions (Mg²⁺) and hydrogen gas (H₂)
Substitution: Magnesium halides (e.g., magnesium chloride, MgCl₂)
科学研究应用
Magnesium gluceptate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.
Biology: Studied for its role in cellular processes and enzyme functions.
Industry: Utilized in the production of magnesium-based materials and as a stabilizer in certain industrial processes
作用机制
Magnesium gluceptate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor for over 300 enzyme systems that regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes . This compound is well-absorbed in the gastrointestinal tract, making it an effective supplement for increasing magnesium levels .
相似化合物的比较
Magnesium gluceptate is compared with other magnesium compounds such as:
Magnesium citrate: Known for its high bioavailability and use as a laxative.
Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.
Magnesium glycinate: Well-tolerated and causes minimal side effects, often used for its calming effects.
Magnesium sulfate: Used in medical settings for its muscle relaxant properties
This compound is unique due to its high bioavailability and minimal gastrointestinal side effects, making it a preferred choice for magnesium supplementation .
属性
CAS 编号 |
74347-32-3 |
|---|---|
分子式 |
C14H26MgO16 |
分子量 |
474.65 g/mol |
IUPAC 名称 |
magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
InChI 键 |
MMSNUIOBUPTENW-XBQZYUPDSA-L |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
规范 SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
相关CAS编号 |
87-74-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



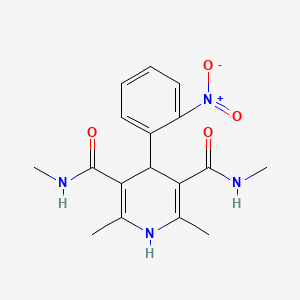
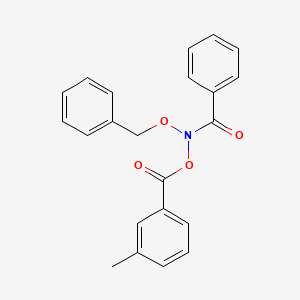
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
